molecular formula C25H21F3N4O3S B612171 TMP269 CAS No. 1314890-29-3

TMP269

カタログ番号: B612171
CAS番号: 1314890-29-3
分子量: 514.5 g/mol
InChIキー: HORXBWNTEDOVKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TMP269は、クラスIIaヒストン脱アセチル化酵素(HDAC)の選択的阻害剤であり、特にHDAC4、HDAC5、HDAC7、およびHDAC9を標的としています。ヒストン脱アセチル化酵素は、ヒストンタンパク質からアセチル基を除去する酵素であり、ヒストンへのDNAのより緊密な巻きつきと遺伝子転写の抑制につながります。 This compoundは、特にがん治療と神経保護において、さまざまな科学研究アプリケーションで可能性を示しています .

化学反応の分析

TMP269は、次のようなさまざまな化学反応を起こします。

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

科学的研究の応用

Cancer Therapy

TMP269 has been extensively studied for its anti-cancer properties, particularly in acute myeloid leukemia (AML). Research indicates that this compound downregulates ribosomal proteins in AML cells, leading to reduced cell proliferation and enhanced apoptosis. When combined with venetoclax, a BCL-2 inhibitor, this compound demonstrates additive effects on inducing apoptosis in AML cells, suggesting a potent therapeutic strategy for treating this malignancy .

Case Study: Anti-Proliferative Effects on AML Cells

  • Objective: To assess the impact of this compound on AML cell lines.
  • Findings: Proteomic analysis revealed significant downregulation of ribosomal proteins, correlating with decreased cell growth and proliferation.
  • Conclusion: this compound may serve as an effective treatment option for AML, especially in combination therapies.

Antiviral Applications

This compound has shown promise as an antiviral agent against rabies virus (RABV). Studies demonstrate that this compound significantly inhibits RABV replication without causing cytotoxic effects at effective concentrations. The mechanism involves downregulation of autophagy-related genes, which are typically upregulated during RABV infection. By inhibiting autophagy, this compound reduces viral titers and protein levels early in the viral life cycle .

Case Study: Inhibition of RABV Replication

  • Objective: To evaluate the antiviral effects of this compound on RABV.
  • Methodology: HEK-293T cells were treated with this compound before and after RABV infection.
  • Results: this compound effectively reduced viral replication and protein levels in a dose-dependent manner.
  • Conclusion: this compound provides a novel approach for rabies treatment by targeting viral replication mechanisms.

Renal Protection

Recent research highlights the protective effects of this compound on renal function. In models of acute kidney injury, administration of this compound resulted in improved renal function and reduced tubular cell injury and apoptosis. This suggests that this compound may have therapeutic potential in treating renal disorders by modulating HDAC activity .

Case Study: Renal Function Improvement

  • Objective: To investigate the effects of this compound on acute kidney injury.
  • Findings: Administration led to significant improvements in renal function and reduced cellular apoptosis.
  • Conclusion: this compound could be beneficial in clinical settings for patients suffering from acute kidney injuries.

Epigenetic Modulation

As an HDAC inhibitor, this compound plays a critical role in epigenetic modulation. Its ability to alter gene expression through histone acetylation makes it a valuable tool for studying gene regulation mechanisms. This property is particularly relevant in cancer research, where epigenetic changes contribute to tumorigenesis.

Data Summary Table: Applications of this compound

Application AreaMechanismKey Findings
Cancer TherapyHDAC inhibitionDownregulates ribosomal proteins; enhances apoptosis in AML
Antiviral ApplicationsInhibition of autophagyReduces RABV replication; effective at low cytotoxicity levels
Renal ProtectionModulation of HDAC activityImproves renal function; reduces tubular cell injury
Epigenetic ModulationAlters gene expressionUseful for studying gene regulation in cancer

作用機序

TMP269は、クラスIIaヒストン脱アセチル化酵素(HDAC4、HDAC5、HDAC7、およびHDAC9)を選択的に阻害することによって効果を発揮します。これらの酵素を阻害することにより、this compoundはヒストンタンパク質からアセチル基の除去を防ぎ、クロマチン構造のアセチル化の増加と緩和につながります。その結果、遺伝子転写が活性化され、さまざまな細胞プロセスが調節されます。 This compoundは、脳由来神経栄養因子(BDNF)およびその他の神経栄養因子を含む経路を調節することが示されており、神経保護効果に貢献しています .

類似の化合物との比較

This compoundは、その選択性と効力のために、クラスIIa HDAC阻害剤の中でユニークです。類似の化合物には、以下のようなものがあります。

This compoundは、HDAC4、HDAC5、HDAC7、およびHDAC9に対する高い選択性により、これらの酵素がさまざまな生物学的プロセスで果たす特定の役割を研究するための貴重なツールとなっています。

類似化合物との比較

TMP269 is unique among class IIa HDAC inhibitors due to its selectivity and potency. Similar compounds include:

This compound stands out due to its high selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, making it a valuable tool for studying the specific roles of these enzymes in various biological processes.

生物活性

TMP269 is a small molecule inhibitor specifically targeting class IIa histone deacetylases (HDACs), which play a crucial role in various biological processes, including gene expression regulation, cell proliferation, and apoptosis. This article delves into the biological activity of this compound, highlighting its effects on viral replication, cancer cell proliferation, and potential therapeutic applications.

This compound functions primarily as an inhibitor of class IIa HDACs. By inhibiting these enzymes, this compound alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression patterns. This modulation can result in significant biological effects, particularly in cancer and viral infections.

Effects on Rabies Virus Replication

Recent studies have demonstrated that this compound significantly inhibits the replication of the rabies virus (RABV) in vitro. The compound was found to reduce viral titers and protein levels at early stages of the viral life cycle without inducing significant cytotoxicity.

Key Findings:

  • Inhibition Concentrations: this compound effectively inhibited RABV replication at concentrations of 10 μM and 20 μM.
  • Cell Viability: A CCK-8 assay indicated that this compound did not cause substantial cell death at these concentrations, with noticeable cytotoxicity only at 30 μM .
  • Mechanistic Insights: RNA sequencing revealed downregulation of immune-related pathways and autophagy-related genes post-treatment with this compound. This suggests that this compound may inhibit autophagy, which is known to enhance RABV replication .

Experimental Data:

Concentration (μM)Viral Titer Reduction (%)Cytotoxicity Observed
10SignificantNo
20SignificantNo
30ModerateYes

Anti-Cancer Activity

This compound has shown promising results in the treatment of acute myeloid leukemia (AML). Studies indicate that it exerts anti-proliferative effects on AML cells by downregulating ribosomal proteins critical for cell growth.

Key Findings:

  • Pro-Apoptotic Effects: When combined with venetoclax, this compound enhances apoptosis in AML cells, suggesting a potential for combination therapy in treating this malignancy .
  • Proteomic Analysis: Proteomic studies revealed that this compound treatment led to significant downregulation of several proteins associated with ribosomal function, indicating its ability to disrupt protein synthesis in cancer cells .

Experimental Data:

TreatmentCell Growth Inhibition (%)Apoptosis Induction (%)
This compound aloneModerateLow
This compound + VenetoclaxHighSignificant

Case Studies

  • Rabies Virus Study:
    • In vitro experiments using HEK-293T cells demonstrated that this compound significantly reduced RABV-GFP expression when administered during the early stages of infection. The time-of-addition assays showed that earlier treatment resulted in greater inhibition of viral replication .
  • Acute Myeloid Leukemia Study:
    • A study involving AML cell lines treated with this compound revealed a marked decrease in cell proliferation and an increase in apoptosis rates when combined with other therapeutic agents like venetoclax. This suggests a potential role for this compound in multi-drug regimens for AML treatment .

特性

IUPAC Name

N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORXBWNTEDOVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314890-29-3
Record name TMP269
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (52 mg, 0.202 mmole), (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine (50 mg, 0.184 mmole), and EDCI (38.5 mg, 0.202 mmole) in CH2Cl2 (2 ml) was stirred at room temperature for 8 h. The reaction mixture was then diluted with methylene chloride (10 ml), washed with water (5 ml), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by ISCO (silica gel, elute: 2% methanol in CH2Cl2) to give N-((4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide as a white solid product (59 mg, 62% yield): 1H NMR (CDCl3, 500 MHz): 8.49 (s, 1H), 8.22 (d, J=7.5 Hz, 1H), 7.98 (d, J=8.5 Hz, 1H), 7.88 (d, J=8 Hz, 2H), 7.56-7.53 (m, 2H), 7.52 (s, 1H), 7.369-7.31 (m, 3H), 3.97-3.93 (m, 2H), 3.91 (d, J=5.5 Hz, 2H), 3.77-3.74 (m, 2H), 2.36-2.28 (m, 2H), 2.06-2.04 (m, 2H). MS (ESI) m/z: Calculated for C25H21F3N4O3S: 514.13. found: 515.1 (M−H)+.
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
38.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TMP269
Reactant of Route 2
Reactant of Route 2
TMP269
Reactant of Route 3
Reactant of Route 3
TMP269
Reactant of Route 4
Reactant of Route 4
TMP269
Reactant of Route 5
Reactant of Route 5
TMP269
Reactant of Route 6
Reactant of Route 6
TMP269

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。